2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride
Overview
Description
2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzodiazole ring system, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Alkylation: The ethan-1-ol side chain is introduced through alkylation reactions, often using ethylene oxide or similar reagents.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol side chain, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol side chain can yield 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetaldehyde or 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzodiazole ring system is a versatile scaffold in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with neurotransmitter systems.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating neurological disorders, given the known activity of benzodiazole derivatives in this area.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride likely involves interaction with specific molecular targets such as enzymes or receptors. The benzodiazole ring can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. Pathways involved may include neurotransmitter signaling or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-amino-2-methyl-1H-benzimidazol-1-yl)ethan-1-ol
- 2-(5-amino-2-methyl-1H-indazol-1-yl)ethan-1-ol
- 2-(5-amino-2-methyl-1H-pyrazol-1-yl)ethan-1-ol
Uniqueness
Compared to these similar compounds, 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride features a tetrahydrobenzodiazole ring, which may confer unique biological activity and chemical reactivity. This structural difference can influence its binding affinity and specificity for molecular targets, potentially making it more effective in certain applications.
Properties
IUPAC Name |
2-(5-amino-2-methyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-7-12-9-6-8(11)2-3-10(9)13(7)4-5-14;;/h8,14H,2-6,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLRBTSDENOEAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCO)CCC(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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